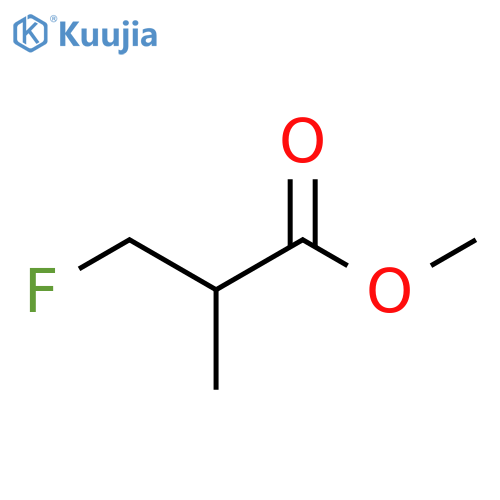Cas no 2253-38-5 (Methyl fluoroisobutyrate)

Methyl fluoroisobutyrate structure
商品名:Methyl fluoroisobutyrate
Methyl fluoroisobutyrate 化学的及び物理的性質
名前と識別子
-
- methyl fluoroisobutyrate
- Methyl 3-fluoro-2-methylpropanoate
- SCHEMBL294989
- EN300-6731070
- 2253-38-5
- Methyl fluoroisobutyrate
-
- インチ: 1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
- InChIKey: MVSLCGCLCBQSAE-UHFFFAOYSA-N
- ほほえんだ: FCC(C(=O)OC)C
計算された属性
- せいみつぶんしりょう: 120.05865769g/mol
- どういたいしつりょう: 120.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 82.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
Methyl fluoroisobutyrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028N17-5g |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 5g |
$3082.00 | 2024-05-25 | |
| Aaron | AR028N9J-250mg |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 250mg |
$600.00 | 2025-02-16 | |
| 1PlusChem | 1P028N17-100mg |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 100mg |
$412.00 | 2024-05-25 | |
| 1PlusChem | 1P028N17-10g |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 10g |
$4539.00 | 2024-05-25 | |
| Aaron | AR028N9J-50mg |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 50mg |
$296.00 | 2025-02-16 | |
| Aaron | AR028N9J-10g |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 10g |
$5006.00 | 2023-12-15 | |
| Enamine | EN300-6731070-2.5g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 2.5g |
$1650.0 | 2023-05-29 | |
| Enamine | EN300-6731070-5.0g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 5g |
$2443.0 | 2023-05-29 | |
| Enamine | EN300-6731070-0.25g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 0.25g |
$418.0 | 2023-05-29 | |
| Enamine | EN300-6731070-10.0g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 10g |
$3622.0 | 2023-05-29 |
Methyl fluoroisobutyrate 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
2253-38-5 (Methyl fluoroisobutyrate) 関連製品
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1189426-16-1(Sulfadiazine-13C6)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量